

Introduction: The Significance of 4-Iodo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Iodo-1H-pyrazolo[3,4-b]pyridine**

Cat. No.: **B1399618**

[Get Quote](#)

4-Iodo-1H-pyrazolo[3,4-b]pyridine is a critical heterocyclic building block in modern medicinal chemistry. With a molecular formula of $C_6H_4IN_3$ and a molecular weight of 245.02 g/mol, its structure is a fusion of pyrazole and pyridine rings, featuring a strategically placed iodine atom. [1] This iodination makes it an exceptionally versatile intermediate for introducing molecular diversity through cross-coupling reactions like Suzuki or Buchwald-Hartwig.[1] Its primary application lies in the synthesis of advanced kinase inhibitors for targeted cancer therapies, making precise and reliable analytical characterization paramount in drug discovery and development pipelines.[1][2][3]

Mass spectrometry (MS) is the cornerstone technique for the structural elucidation, purity assessment, and quantification of this key intermediate and its derivatives. This guide provides a comprehensive overview of the mass spectrometric analysis of **4-Iodo-1H-pyrazolo[3,4-b]pyridine**, rooted in the principles of scientific integrity and field-proven application.

Part 1: Ionization & Qualitative Analysis - Unveiling the Molecular Blueprint

The initial step in any mass spectrometric analysis is the gentle conversion of the neutral analyte molecule into a gas-phase ion. The choice of ionization technique is critical and is dictated by the analyte's physicochemical properties.

Rationale for Ionization Technique Selection

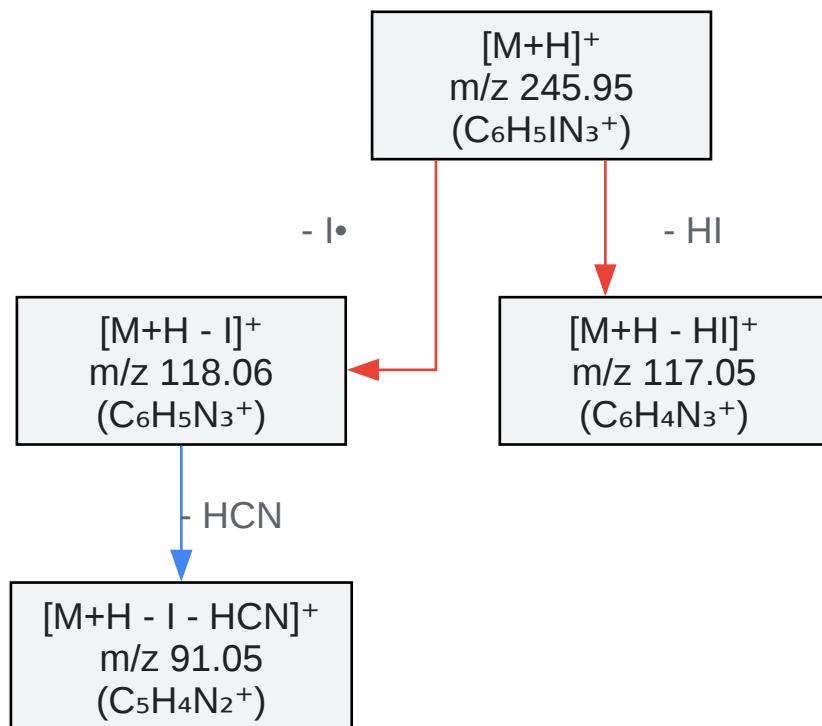
For a polar, heterocyclic compound like **4-Iodo-1H-pyrazolo[3,4-b]pyridine**, Electrospray Ionization (ESI) is the method of choice, particularly when coupled with liquid chromatography (LC). ESI is a "soft" ionization technique that imparts minimal excess energy to the analyte, thereby preserving the molecular structure and maximizing the abundance of the molecular ion. [4] This is crucial for unambiguous molecular weight determination. The presence of basic nitrogen atoms on the pyrazolopyridine core readily accepts a proton in the acidic mobile phases typically used in reversed-phase LC, leading to the efficient formation of the protonated molecule, $[M+H]^+$.

High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation

To ensure the utmost confidence in identification, initial analysis should be performed on a high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) instrument. HRMS provides a highly accurate mass measurement, allowing for the confirmation of the elemental composition.

Parameter	Theoretical Value	Observed Value (Example)
Molecular Formula	$C_6H_4IN_3$	-
Neutral Monoisotopic Mass	244.9450	-
Protonated Ion $[M+H]^+$	$C_6H_5IN_3^+$	-
Theoretical m/z	245.9528	245.9525
Mass Accuracy	-	< 5 ppm

This table illustrates the principle of HRMS for elemental composition confirmation.


Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is indispensable for structural confirmation. In this process, the protonated molecular ion ($[M+H]^+$ at m/z 245.95) is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. The resulting fragmentation pattern serves as a structural fingerprint.

The fragmentation of **4-Iodo-1H-pyrazolo[3,4-b]pyridine** is governed by the established principles of ion chemistry for halogenated and nitrogen-containing heterocyclic compounds.[5] [6][7]

Key Predicted Fragmentation Pathways:

- Loss of Iodine: The carbon-iodine bond is the weakest point in the structure, making its cleavage a primary fragmentation route. This can occur via the neutral loss of an iodine radical ($I\cdot$, 127 Da) or hydrogen iodide (HI, 128 Da). The loss of the iodine atom is a hallmark fragmentation for halogenated compounds.[6][7]
- Ring Cleavage: Following or preceding other fragmentations, the stable pyrazolopyridine ring system can be induced to cleave. A common neutral loss from nitrogen-containing heterocycles is the expulsion of hydrogen cyanide (HCN, 27 Da).[6][8]

[Click to download full resolution via product page](#)

Caption: Predicted MS/MS fragmentation pathway for **4-Iodo-1H-pyrazolo[3,4-b]pyridine**.

Part 2: Quantitative Analysis by LC-MS/MS - A Protocol for Drug Development

In a drug development context, quantifying the analyte—whether as a key intermediate, an active pharmaceutical ingredient (API), or a metabolite—is a critical task.^{[9][10]} Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for this purpose due to its exceptional sensitivity and selectivity.^{[11][12]}

Experimental Workflow Overview

The quantitative workflow is a multi-step process that demands precision at every stage to ensure data integrity and reproducibility.

[Click to download full resolution via product page](#)

Caption: Standard workflow for quantitative analysis by LC-MS/MS.

Step-by-Step Quantitative Method Protocol

This protocol outlines a robust starting point for the development and validation of an LC-MS/MS method for **4-Iodo-1H-pyrazolo[3,4-b]pyridine**.

1. Preparation of Standards and Quality Controls (QCs):

- Prepare a primary stock solution of **4-Iodo-1H-pyrazolo[3,4-b]pyridine** in a suitable organic solvent (e.g., DMSO or Methanol) at 1 mg/mL.
- Perform serial dilutions in the appropriate matrix (e.g., plasma, reaction buffer, or formulation blank) to create calibration standards covering the desired concentration range (e.g., 1-1000 ng/mL).

- Prepare QC samples at low, medium, and high concentrations, independent of the calibration standards.

2. Sample Preparation (Example: from Plasma):

- To 50 μ L of plasma sample (calibrator, QC, or unknown), add 150 μ L of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
- Vortex vigorously for 1 minute to precipitate proteins.
- Centrifuge at $>12,000 \times g$ for 10 minutes to pellet the precipitate.
- Transfer the supernatant to a clean vial or 96-well plate for injection. This protein precipitation step is crucial for reducing matrix effects.[\[10\]](#)[\[12\]](#)

3. LC-MS/MS System and Conditions:

- The method parameters below serve as a validated starting point. Optimization may be required based on the specific instrumentation and application.

Parameter	Recommended Condition	Rationale
LC Column	C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 μ m)	Provides excellent retention and peak shape for heterocyclic compounds.
Mobile Phase A	0.1% Formic Acid in Water	Promotes protonation for efficient ESI+ ionization.
Mobile Phase B	0.1% Formic Acid in Acetonitrile	Strong organic solvent for elution.
Flow Rate	0.4 mL/min	Standard for analytical scale columns.
Gradient	5% B to 95% B over 3 minutes	Ensures elution of the analyte and cleaning of the column.
Injection Volume	5 μ L	Balances sensitivity with potential for column overload.
Ionization Mode	ESI, Positive	Optimal for protonating basic nitrogen centers.
MRM Transition	Quantifier: 245.9 -> 118.1 Qualifier: 245.9 -> 91.0	Quantifier: Most intense, stable fragment (loss of I). Qualifier: Confirmatory fragment (loss of I and HCN).
Collision Energy	To be optimized empirically	Instrument-dependent parameter tuned for maximum signal.

4. Method Validation:

- The developed method must be validated according to regulatory guidelines (e.g., FDA or ICH).^[13]
- Key validation parameters include:
- Specificity & Selectivity: Absence of interfering peaks at the analyte's retention time.
- Linearity: Correlation coefficient (r^2) > 0.99 for the calibration curve.

- Accuracy & Precision: QC sample concentrations should be within $\pm 15\%$ of the nominal value ($\pm 20\%$ at the lower limit of quantification).
- Matrix Effect: Assessment of ion suppression or enhancement from the biological matrix.[10]
- Stability: Analyte stability under various storage and processing conditions.

Conclusion

The mass spectrometric analysis of **4-Iodo-1H-pyrazolo[3,4-b]pyridine** is a multi-faceted process that provides essential information for researchers in drug discovery and development. High-resolution MS confirms its identity with high fidelity, while tandem MS elucidates its structure through predictable fragmentation pathways, primarily involving the loss of the iodine substituent. For quantitative applications, a well-developed and validated LC-MS/MS method operating in MRM mode provides the sensitivity, selectivity, and reliability required for decision-making in a regulated environment. The protocols and insights presented in this guide serve as a robust framework for the successful implementation of these critical analytical techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Iodo-1H-pyrazolo[3,4-b]pyridine [myskinrecipes.com]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase II α Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. rsc.org [rsc.org]
- 13. Quantitative analysis of endogenous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction: The Significance of 4-Iodo-1H-pyrazolo[3,4-b]pyridine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1399618#mass-spectrometry-analysis-of-4-iodo-1h-pyrazolo-3-4-b-pyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com